1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
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Description
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structures of compounds with closely related structures to "1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone", highlighting the importance of these molecules in understanding molecular geometries and potential interactions in biological systems. For example, Şahin et al. (2011) synthesized similar compounds and analyzed their molecular structures using X-ray diffraction and density functional theory (DFT), providing insights into their molecular electrostatic potential maps and frontier molecular orbitals (Şahin et al., 2011).
Pharmacological Evaluation
Further studies explored the pharmacological properties of pyrazoline-based compounds, indicating potential anti-cancer, HIV, antibacterial, and antifungal activities. Patel et al. (2013) prepared a series of pyrazoline-based thiazolidin-4-one derivatives, demonstrating their properties against cancer and HIV (Patel et al., 2013). Another study by Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting these compounds could serve as potential lead compounds for future drug discovery (Bandgar et al., 2009).
Molecular Docking and Antimicrobial Activity
Molecular docking studies have also been performed to assess the binding interactions of synthesized pyrazole derivatives with bacterial proteins, highlighting their antibacterial activity. Khumar et al. (2018) conducted a study on novel synthesized pyrazole derivatives, revealing their promising antibacterial effects through molecular docking analysis (Khumar et al., 2018).
properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-29-18-9-7-17(8-10-18)20-15-21(19-5-4-6-22(30-2)24(19)31-3)27(25-20)23(28)16-26-11-13-32-14-12-26/h4-10,21H,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALFFOFKCPBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone |
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